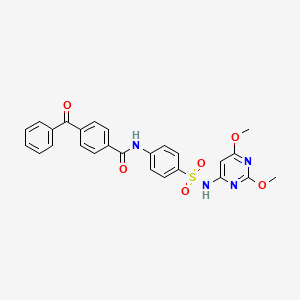

4-苯甲酰-N-(4-(N-(2,6-二甲氧基嘧啶-4-基)磺酰胺基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a similar compound, 2,6-dimethoxy-4- ( (4- (N- (6-methoxypyrimidin-4-yl)- sulfamoyl)phenyl)carbamoyl)phenyl acetate, has been studied. It has a triclinic crystal structure with a = 8.730 (1) Å, b = 9.730 (1) Å, c = 14.220 (2) Å, α = 97.970 (2)°, β = 92.606 (2)°, γ = 100.195 (2)°, V = 1174.3 Å 3, Z = 2 .科学研究应用

荧光结合研究

研究人员合成了各种对羟基肉桂酸酰胺,包括与4-苯甲酰基-N-(4-(N-(2,6-二甲氧基嘧啶-4-基)磺酰基)苯基)苯甲酰胺结构相似的化合物,以通过荧光和紫外-可见光谱研究来研究它们与牛血清白蛋白(BSA)的相互作用。这些研究旨在了解BSA中的结合机制和构象变化,这对于药物设计和开发至关重要(孟等人,2012)。

合成和生物活性

另一项研究重点是通过使芳基丙酮酸甲酯与磺胺嘧啶反应来合成化合物,从而生成与4-苯甲酰基-N-(4-(N-(2,6-二甲氧基嘧啶-4-基)磺酰基)苯基)苯甲酰胺结构相似的衍生物。然后评估这些化合物的镇痛和抗炎活性,展示了开发新治疗剂的潜力(Gein等人,2018)。

抗菌特性

一项研究重点介绍了与4-苯甲酰基-N-(4-(N-(2,6-二甲氧基嘧啶-4-基)磺酰基)苯基)苯甲酰胺结构相关的海洋来源化合物的全合成,强调了其抗菌特性。这项研究强调了天然来源在开发新药和嘧啶基苯甲酰胺的潜在生物活性中的重要性(Joshi & Dodge,2021)。

抗菌和抗癌应用

几项研究合成了苯甲酰胺衍生物,包括磺酰胺和吡咯衍生物,并评估了它们的抗菌和抗癌活性。这些化合物对各种细菌和真菌表现出显着的有效性,表明它们在治疗微生物感染和癌症方面具有潜力(El-Meguid,2014)。

抗结核活性

合成了一系列新型衍生物,包括4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺,并对其抗结核活性进行了评估。这些化合物显示出有希望的结果,表明它们在开发治疗结核病的新疗法中具有潜力(Nimbalkar等人,2018)。

作用机制

Target of Action

The primary targets of this compound are the phagocytes in the blood . These cells play a crucial role in the immune system by engulfing and digesting foreign substances, bacteria, and dead or dying cells .

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition is significant, with an IC50 value of 2.5 ± 0.4 and 3.4 ± 0.3 µg/mL, respectively . Furthermore, it also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .

Pharmacokinetics

It was also found to be non-toxic at the highest tested intraperitoneal dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Result of Action

The compound’s action results in the amelioration of inflammation in a mice model of zymosan-induced generalized inflammation . The compound’s immunomodulatory effect against generalized inflammatory response, both in vitro and in vivo, suggests its therapeutic potential for various chronic inflammatory illnesses .

属性

IUPAC Name |

4-benzoyl-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O6S/c1-35-23-16-22(28-26(29-23)36-2)30-37(33,34)21-14-12-20(13-15-21)27-25(32)19-10-8-18(9-11-19)24(31)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,27,32)(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIASSGJJAUPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)

![2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2805537.png)

![N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2805540.png)

![8-Acetyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2805541.png)

![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)

![6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2805547.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2805551.png)

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)

![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)